

# Immunofluorescence protocol for visualizing LC3C localization

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## Visualizing LC3C Localization: An Immunofluorescence Guide

**Application Note:** This document provides a detailed protocol for the immunofluorescent staining and visualization of Microtubule-Associated Protein 1 Light Chain 3C (MAP1LC3C), a key protein in selective autophagy. This guide is intended for researchers, scientists, and professionals in drug development engaged in cellular biology and autophagy research.

## Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. The MAP1LC3 family of proteins, including LC3A, LC3B, and LC3C, are central to the formation of autophagosomes. LC3C, in particular, has been implicated in noncanonical autophagy pathways and has distinct roles in cellular processes such as the degradation of post-division midbody rings and the regulation of plasma membrane cargo.<sup>[1][2][3]</sup> Unlike its paralogs LC3A and LC3B, LC3C is present only in higher primates and humans, highlighting its specialized functions.<sup>[1][2][4]</sup> Understanding the subcellular localization of LC3C is crucial for elucidating its specific roles in health and disease, including cancer.<sup>[1][4][5]</sup>

Immunofluorescence microscopy is a powerful technique to visualize the subcellular distribution of LC3C and to quantify its recruitment to autophagosomes, often observed as punctate structures within the cytoplasm.<sup>[6][7][8]</sup>

## LC3C Signaling Pathways

LC3C-mediated autophagy is regulated by a set of noncanonical upstream complexes. This pathway is distinct from the canonical autophagy pathway that primarily involves LC3B. Key regulators of selective LC3C autophagy include ULK3, UVRAG, RUBCN, PIK3C2A, and the ESCRT member TSG101.[1][2][4] Furthermore, a recently identified pathway, termed the LC3C-Endocytic-Associated-Pathway (LEAP), highlights the role of endosomal LC3C in selectively targeting plasma membrane cargo, such as the Met receptor tyrosine kinase, for autophagic degradation.[3] This process is dependent on the TBK1 kinase.[3]

Diagram of the LC3C signaling pathways.

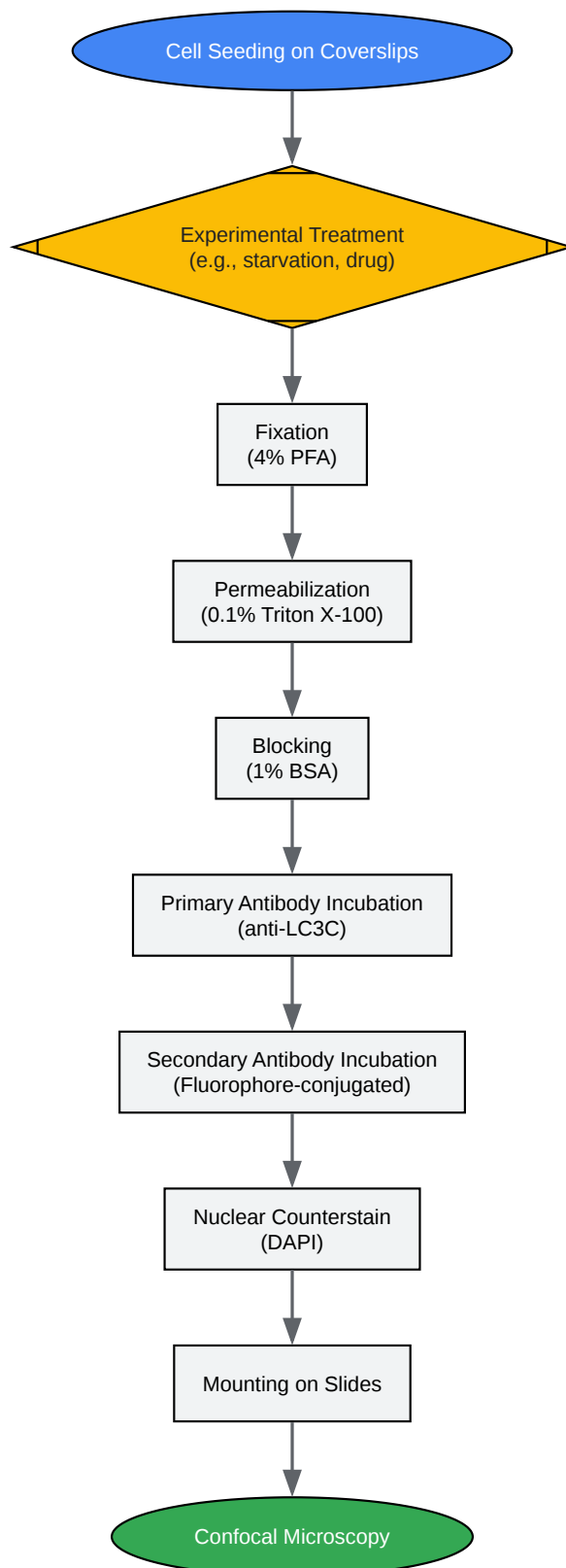
## Experimental Protocol: Immunofluorescence of LC3C

This protocol details the steps for visualizing endogenous LC3C localization in cultured mammalian cells.

### Materials

- Mammalian cells cultured on sterile glass coverslips in a 24-well plate
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (Permeabilization Buffer)
- 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
- Primary antibody: Rabbit anti-LC3C polyclonal antibody
- Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Antifade mounting medium
- Microscope slides

## Experimental Workflow



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Workflow for LC3C immunofluorescence.

## Procedure

- Cell Culture and Treatment:
  - Seed cells onto sterile glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.
  - Induce autophagy by replacing the culture medium with Earle's Balanced Salt Solution (EBSS) or by treatment with a pharmacological agent (e.g., rapamycin) for a designated time. Include a negative control with regular medium.
- Fixation:
  - Gently wash the cells twice with PBS.
  - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[\[9\]](#)
- Permeabilization:
  - Wash the cells three times with PBS.
  - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.
- Blocking:
  - Wash the cells three times with PBS.
  - Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.[\[9\]](#)
- Primary Antibody Incubation:
  - Dilute the primary anti-LC3C antibody in the blocking buffer according to the manufacturer's recommendations.

- Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Wash the cells three times with PBS for 5 minutes each.
  - Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
  - Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- Counterstaining and Mounting:
  - Wash the cells three times with PBS for 5 minutes each, protected from light.
  - Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
  - Wash the coverslips one final time with PBS.
  - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging and Analysis:
  - Visualize the stained cells using a confocal laser scanning microscope.
  - Capture images using appropriate laser lines and filters for the chosen fluorophores.
  - Quantify the formation of LC3C puncta per cell using image analysis software (e.g., ImageJ, CellProfiler).<sup>[10][11][12]</sup> The number and intensity of puncta are indicative of the level of autophagy.

## Quantitative Data Presentation

The following table provides an example of how to present quantitative data on LC3C puncta formation.

Treatment Group	Average LC3C Puncta per Cell (Mean $\pm$ SD)	Percentage of Cells with >5 Puncta
Control (Full Medium)	2.5 $\pm$ 0.8	15%
Starvation (EBSS, 2h)	15.2 $\pm$ 3.1	85%
Drug Treatment (e.g., Torin1)	18.9 $\pm$ 4.5	92%
LC3C siRNA + Starvation	3.1 $\pm$ 1.2	18%

This structured presentation allows for a clear and straightforward comparison of the effects of different treatments on LC3C localization and autophagy induction. The quantification of LC3 puncta provides a robust method for assessing autophagic activity.[\[11\]](#)[\[12\]](#)

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